![molecular formula C14H19BrN2O3S B513117 1-Acetyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine CAS No. 942771-53-1](/img/structure/B513117.png)
1-Acetyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetyl group, a bromo-substituted dimethylphenyl group, and a sulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Applications De Recherche Scientifique
1-Acetyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical biology: It is used as a probe to study biological pathways and molecular interactions.
Material science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the acetyl group: The acetyl group can be introduced by reacting the piperazine derivative with acetic anhydride in the presence of a base such as pyridine.
Bromination: The bromo-substituted dimethylphenyl group can be synthesized by brominating 2,5-dimethylphenyl using bromine in the presence of a catalyst such as iron(III) bromide.
Sulfonylation: The sulfonyl group can be introduced by reacting the bromo-substituted dimethylphenyl with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling reaction: Finally, the acetylated piperazine and the bromo-substituted dimethylphenyl sulfonyl chloride are coupled together under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can undergo oxidation at the acetyl group to form carboxylic acids or other oxidized derivatives.
Reduction reactions: The sulfonyl group can be reduced to a sulfide or thiol group under suitable conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions may vary depending on the desired oxidation state.
Reduction reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and low temperatures.
Major Products Formed
Substitution reactions: Products include azido, thiol, and alkoxy derivatives of the original compound.
Oxidation reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction reactions: Products include sulfides and thiols.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of protein-protein interactions: The compound can disrupt protein-protein interactions, affecting cellular signaling pathways.
Generation of reactive species: The compound can generate reactive oxygen or nitrogen species, leading to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
1-Acetyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine: This compound has a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
1-Acetyl-4-[(4-methyl-2,5-dimethylphenyl)sulfonyl]piperazine: This compound has a methyl group instead of a bromo group, which may influence its chemical properties and applications.
1-Acetyl-4-[(4-fluoro-2,5-dimethylphenyl)sulfonyl]piperazine: This compound has a fluoro group instead of a bromo group, which may alter its pharmacological profile and mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-[4-(4-bromo-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-10-9-14(11(2)8-13(10)15)21(19,20)17-6-4-16(5-7-17)12(3)18/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNNIMGNCWBDNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
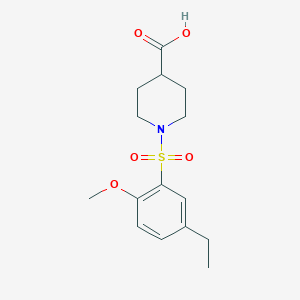
![1-[(4-Propoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513039.png)
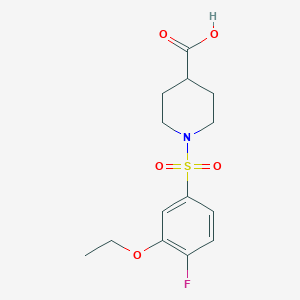
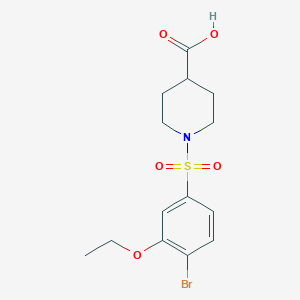
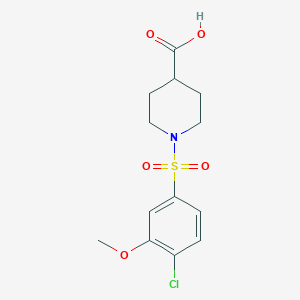
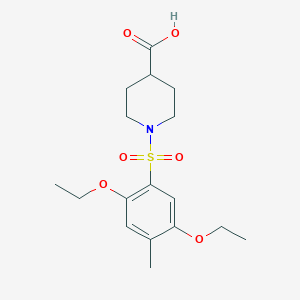
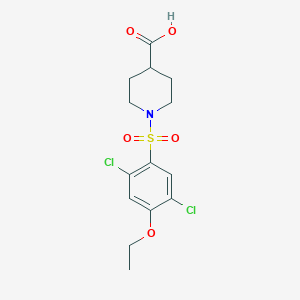
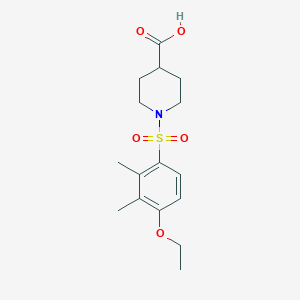

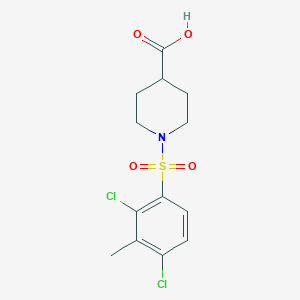
![1-Acetyl-4-{[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperazine](/img/structure/B513059.png)
![(2-Morpholin-4-ylethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B513060.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B513061.png)
![4-butoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513062.png)
